tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate

Anticancer Medicinal Chemistry Structure-Activity Relationship

Researchers developing DPP-4 inhibitors or anticancer leads often require pyrrolidine intermediates with orthogonal functional handles. Standard building blocks lack the hydrogen-bonding carbamoyl and versatile nitrile needed for dual-vector SAR. This compound solves that gap. - Orthogonal Boc, carbamoyl, and cyano groups enable modular probe assembly (amine liberation, nitrile reduction, metal chelation). - DPP-4 inhibitor SAR: Expands diversity beyond simple cyanopyrrolidines for class-level potency optimization. - Anticancer lead: Starting point with IC50 15 µM (MCF7), ready for medicinal chemistry optimization. - Global shipping from stock ensures rapid project progression.

Molecular Formula C11H17N3O3
Molecular Weight 239.275
CAS No. 2193066-69-0
Cat. No. B2597210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate
CAS2193066-69-0
Molecular FormulaC11H17N3O3
Molecular Weight239.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)N
InChIInChI=1S/C11H17N3O3/c1-10(2,3)17-9(16)14-5-4-11(6-12,7-14)8(13)15/h4-5,7H2,1-3H3,(H2,13,15)
InChIKeyNZAQOVKQLPRGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate: Dual-Functional Intermediate


tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate (CAS 2193066-69-0) is a pyrrolidine derivative with the molecular formula C11H17N3O3 and a molecular weight of 239.27 g/mol. It is distinguished by the presence of both a carbamoyl and a cyano group on the pyrrolidine ring, along with a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a valuable synthetic intermediate, particularly in the synthesis of cyanopyrrolidine-based drug candidates [1]. The compound is reported to exhibit dose-dependent inhibition of cell growth with an IC50 of approximately 15 µM against MCF7 breast cancer cells .

Generic Substitution Limitations for tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate


Generic substitution of a chemical intermediate like tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate with a close analog is not a trivial matter and can lead to failure of the intended synthetic route or biological experiment. This compound's specific functional group arrangement (3-carbamoyl, 3-cyano, and 1-Boc) on the pyrrolidine scaffold is not commonly found in simpler intermediates like 1-N-Boc-3-cyanopyrrolidine [1]. The carbamoyl group is a hydrogen bond donor and acceptor, which can dramatically alter reactivity and biological target engagement compared to analogs lacking this group. Replacing this compound with a less functionalized analog forfeits a critical synthetic handle or a pharmacophoric element, potentially leading to an inactive final product. The following sections provide specific quantitative evidence for this compound's differentiation [2].

Quantitative Evidence for tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate


Antiproliferative Activity from Dual Cyano-Carbamoyl Substitution

The target compound demonstrates a measurable antiproliferative effect against MCF7 breast cancer cells, with an IC50 of 15 µM. This activity is attributed to the combined presence of the 3-carbamoyl and 3-cyano groups, which is a unique feature of this compound. In contrast, the simpler analog 1-N-Boc-3-cyanopyrrolidine (lacking the 3-carbamoyl group) is not reported to have significant antiproliferative activity in this assay and is primarily used as a common synthetic intermediate . This suggests the carbamoyl group is critical for the observed bioactivity, differentiating the target compound for applications requiring this specific pharmacological effect.

Anticancer Medicinal Chemistry Structure-Activity Relationship

DPP-4 Inhibitory Activity in Biological Models

Cyanopyrrolidine derivatives, including compounds structurally related to the target, demonstrate potent inhibition of Dipeptidyl Peptidase IV (DPP-4), a key target for type 2 diabetes. A study of cyanopyrrolidine derivatives reported that BocMetPrdN, a compound with a similar Boc-protected pyrrolidine core, inhibited DPP-4 with an IC50 ranging from 1100 nM to 3200 nM [1]. While this is not a direct measurement for the target compound, it confirms the potential of this compound class for DPP-4 inhibition. The target compound, with its unique 3-carbamoyl-3-cyano substitution, may offer a distinct structure-activity profile compared to the tested derivatives, providing a basis for developing novel DPP-4 inhibitors with potentially improved selectivity or pharmacokinetics [2].

Type 2 Diabetes DPP-4 Inhibitor Cyanopyrrolidine

Synthetic Utility of Orthogonal Boc Protection and Dual Functionalization

The compound offers a distinct synthetic advantage over simpler intermediates like 1-N-Boc-3-cyanopyrrolidine due to the presence of an additional carbamoyl group. This dual functionalization provides an extra synthetic handle for diversification. While 1-N-Boc-3-cyanopyrrolidine allows for modifications at the nitrogen after Boc removal and at the 3-position via the cyano group, the target compound adds a third reactive center at the carbamoyl group [1]. This can be exploited for chemoselective transformations that are not possible with less functionalized analogs. Furthermore, the Boc group ensures stability under basic and nucleophilic conditions, allowing for harsh chemical transformations before its removal under mild acidic conditions [2].

Organic Synthesis Intermediate Protecting Groups

Recommended Research Applications for tert-Butyl 3-carbamoyl-3-cyanopyrrolidine-1-carboxylate


DPP-4 Inhibitor Synthesis with Pyrrolidine Scaffold

Use the compound as a key intermediate to synthesize and explore structure-activity relationships (SAR) around the pyrrolidine core for DPP-4 inhibition. The 3-carbamoyl and 3-cyano groups provide two distinct vectors for introducing chemical diversity to optimize potency and selectivity beyond what is achievable with simpler cyanopyrrolidine intermediates. This aligns with the class-level DPP-4 inhibitory activity observed for related derivatives [1] and the unique structural features of the compound [2].

Cytotoxic Agents for MCF7 Breast Cancer

Employ the compound as a lead-like molecule for medicinal chemistry optimization aimed at improving its antiproliferative activity (IC50 = 15 µM against MCF7 cells). The presence of both a cyano and a carbamoyl group offers a starting point for SAR studies to enhance potency against cancer cell lines. This application is directly supported by the target compound's reported activity .

Chemical Biology Probe Development via Orthogonal Functionalization

Utilize the compound's three orthogonal functional groups (Boc-protected amine, cyano, and carbamoyl) to assemble complex, multifunctional chemical probes. For instance, the Boc group can be removed for attachment to a linker or affinity tag, the cyano group can be reduced to an amine for further conjugation, and the carbamoyl group can be used for metal chelation or hydrogen bonding interactions. This versatility is not offered by simpler, dual-functional pyrrolidine intermediates [3].

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